molecular formula C9H9NO B3047809 2-[4-(Hydroxymethyl)phenyl]acetonitrile CAS No. 144825-18-3

2-[4-(Hydroxymethyl)phenyl]acetonitrile

Cat. No.: B3047809
CAS No.: 144825-18-3
M. Wt: 147.17 g/mol
InChI Key: VLWFTSRLCNJFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hydroxymethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.18 g/mol . It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)phenyl]acetonitrile typically involves the reaction of 4-(Hydroxymethyl)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Hydroxymethyl)phenyl]acetonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo metabolic transformations. These interactions and transformations can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxymethyl)phenyl]acetonitrile
  • 2-[4-(Ethoxymethyl)phenyl]acetonitrile
  • 2-[4-(Chloromethyl)phenyl]acetonitrile

Uniqueness

2-[4-(Hydroxymethyl)phenyl]acetonitrile is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFTSRLCNJFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451171
Record name Benzeneacetonitrile, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144825-18-3
Record name Benzeneacetonitrile, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.17 g (32 mol) of CDl are added to a solution of 4.7 g (29 mol) of 4-cyanomethyl-benzoic acid in 250 mL of tetrahydrofuran and stirred until no more gas is given off. This reaction mixture is added dropwise to a solution of 3.29 g (87 mol) of sodium borohydride in 200 mL of water in such a way that the temperature does not exceed 30° C. The mixture is stirred for two hours and the reaction mixture is adjusted to pH 3-4 with potassium hydrogen sulphate solution. Then it is extracted with EtOAc, the organic phase is dried over magnesium sulphate and the solvent is separated off using the rotary evaporator.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Hydroxymethyl)phenyl]acetonitrile
Reactant of Route 2
2-[4-(Hydroxymethyl)phenyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(Hydroxymethyl)phenyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(Hydroxymethyl)phenyl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[4-(Hydroxymethyl)phenyl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[4-(Hydroxymethyl)phenyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.